3-butoxy-N-(2-fluorophenyl)benzamide
Description
3-Butoxy-N-(2-fluorophenyl)benzamide (CAS: 431983-59-4) is a benzamide derivative with the molecular formula C₁₇H₁₈FNO₂ and a molecular weight of 287.33 g/mol. Its structure features a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position of the benzamide core and a 2-fluorophenyl substituent on the amide nitrogen. The compound is commercially available for research purposes .
Properties
IUPAC Name |
3-butoxy-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGVVPYZJRCWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-fluoroaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-butoxy-N-(2-fluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and fluorophenyl groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamides
Benzamide derivatives are studied for diverse biological activities, including modulation of metabotropic glutamate receptors (mGlu), antitumor effects, and antioxidant properties. Below is a comparative analysis of 3-butoxy-N-(2-fluorophenyl)benzamide with structurally similar compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Insights from Structural Comparisons :
Substituent Position and Receptor Binding :
- The position of the butoxy group (3 vs. 4) significantly impacts biological activity. For instance, 4-butoxy-N-(2-fluorophenyl)benzamide (VU0040237) acts as a PAM for mGlu5 receptors, while the 3-butoxy analogue’s activity remains uncharacterized .
- Halogen substitution (e.g., Cl, Br) influences crystallinity and intermolecular interactions. For example, 3-chloro-N-(2-fluorophenyl)benzamide exhibits polymorphs with distinct C-H···π and halogen bonding patterns .
Electron-Withdrawing Groups: Cyano or nitro groups (e.g., in nitazoxanide, an antiparasitic benzamide) enhance electrophilicity, affecting target binding .
Pharmacological and Therapeutic Potential
- Antitumor Activity : Derivatives with heterocyclic moieties (e.g., benzoimidazole) show promise in oncology, likely due to kinase inhibition or DNA intercalation .
- Antioxidant Effects: Substituted benzamides with hydroxyl or methoxy groups exhibit radical scavenging activity, as seen in N-(anilinocarbonothioyl)benzamide derivatives .
Physicochemical and Crystallographic Properties
- Polymorphism : Unlike 3-chloro-N-(2-fluorophenyl)benzamide, which forms polymorphs with varied C-H···O and halogen interactions , the butoxy analogue’s crystallinity data are unreported.
- Solubility : The butoxy group likely reduces aqueous solubility compared to smaller substituents (e.g., methoxy or ethoxy), necessitating formulation optimization for in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
